bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride
Description
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a bicyclic structure that contains two amine groups and is often used in various chemical and biological research applications. The compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry.
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-1-2-6(8,3-5)4-5;;/h1-4,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTRWAASUQCTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride involves a [2+2] cycloaddition reaction. This reaction typically uses 1,5-dienes as starting materials and is carried out under photochemical conditions using a mercury lamp . Another approach involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes . These methods allow for the efficient production of the bicyclic structure, which can then be further functionalized to introduce the amine groups.
Industrial Production Methods
Industrial production of this compound often involves scaling up the photochemical [2+2] cycloaddition reaction. This requires specialized equipment and glassware to handle the mercury lamp and ensure the reaction proceeds efficiently . The resulting product is then purified and converted to its dihydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium chlorite (NaClO2) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding nitro or oxime derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound’s rigid bicyclic structure also contributes to its ability to modulate molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different structural properties and applications.
Uniqueness
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride is unique due to its specific bicyclic structure and the presence of two amine groups. This combination allows for versatile chemical reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in various fields of research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
